{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol
Description
{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol is a tetrahydropyran (oxane) derivative featuring a hydroxymethyl (-CH2OH) group and a 2-methylbenzyl (-CH2-C6H3CH3) substituent at the 4-position of the oxane ring. Its molecular formula is C13H20O2, with a molecular weight of 208.29 g/mol. The compound combines the conformational rigidity of the oxane ring with the hydrophobicity of the aromatic 2-methylphenyl group, making it structurally distinct from simpler alcohols or purely aliphatic derivatives.
Properties
CAS No. |
1462275-44-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)methyl]oxan-4-yl]methanol |
InChI |
InChI=1S/C14H20O2/c1-12-4-2-3-5-13(12)10-14(11-15)6-8-16-9-7-14/h2-5,15H,6-11H2,1H3 |
InChI Key |
MWGIMSYJOYERFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCOCC2)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-methylphenyl)methyl]oxan-4-yl}methanol typically involves the reaction of 2-methylbenzyl chloride with oxan-4-ylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of {4-[(2-methylphenyl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
[4-(Hydroxymethyl)oxan-4-yl]methanol (CAS 89975-77-9)
- Molecular Formula : C7H14O3
- Key Differences :
- Contains two hydroxymethyl groups at the 4-position of the oxane ring, increasing polarity.
- Lacks aromatic substituents, resulting in higher water solubility compared to the target compound.
- Relevance : Highlights the impact of aromatic vs. hydroxyl substituents on hydrophobicity .
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol (CID 121553060)
- Molecular Formula: C13H19NO2
- Key Differences: Substitutes the 2-methylbenzyl group with an amino(phenyl)methyl (-CH(NH2)C6H5) moiety. The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Predicted collision cross section (CCS) for [M+H]+ is 152.3 Ų, indicating a compact structure .
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol (CAS 1820734-72-2)
- Molecular Formula: C10H19NO2
- Key Differences: Features a cyclopropyl-amino substituent instead of the aromatic group.
Aromatic Alcohols Without Oxane Rings
(4′-Methylbiphenyl-4-yl)methanol (CAS 79757-92-9)
- Molecular Formula : C14H14O
- The absence of the oxane ring reduces steric hindrance, favoring crystalline packing (as inferred from crystallographic methods like SHELXL ).
[2-(4-Methoxyphenyl)oxazol-4-yl]methanol (CAS 885273-76-7)
- Molecular Formula: C11H11NO3
- Key Differences :
Physicochemical Property Comparison
| Property | This compound | [4-(Hydroxymethyl)oxan-4-yl]methanol | {4-[Amino(phenyl)methyl]oxan-4-yl}methanol | (4′-Methylbiphenyl-4-yl)methanol |
|---|---|---|---|---|
| Molecular Formula | C13H20O2 | C7H14O3 | C13H19NO2 | C14H14O |
| Molecular Weight (g/mol) | 208.29 | 146.18 | 221.30 | 198.26 |
| Key Substituents | 2-methylbenzyl, hydroxymethyl | Dual hydroxymethyl | Amino(phenyl)methyl, hydroxymethyl | Biphenyl, hydroxymethyl |
| Polarity | Moderate (aromatic dominance) | High (polar hydroxyls) | High (amino group) | Low (aromatic dominance) |
| Predicted Solubility | Low in water, high in DMSO | High in water | Moderate in polar solvents | Very low in water |
Functional Implications
- Hydrogen Bonding: Compounds with amino or hydroxyl groups (e.g., {4-[amino(phenyl)methyl]oxan-4-yl}methanol) exhibit stronger intermolecular interactions, favoring crystallization .
- Lipophilicity: The 2-methylbenzyl group in the target compound increases logP compared to non-aromatic analogues, making it more suitable for lipid membrane penetration.
- Synthetic Complexity : Introducing aromatic groups (e.g., biphenyl or 2-methylphenyl) requires multi-step alkylation or cross-coupling reactions, as suggested by and .
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